tartrolon A

Description

Properties

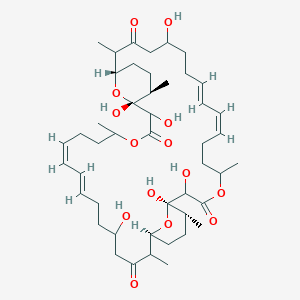

Molecular Formula |

C46H72O14 |

|---|---|

Molecular Weight |

849.1 g/mol |

IUPAC Name |

(1R,8Z,10E,18S,21R,22R,29Z,31E,39S,42R)-1,2,14,22,23,35-hexahydroxy-5,17,21,26,38,42-hexamethyl-4,25,43,44-tetraoxatricyclo[37.3.1.118,22]tetratetraconta-8,10,29,31-tetraene-3,16,24,37-tetrone |

InChI |

InChI=1S/C46H72O14/c1-29-23-25-39-33(5)37(49)27-35(47)21-17-13-10-8-12-16-20-32(4)58-44(54)42(52)46(56)30(2)24-26-40(60-46)34(6)38(50)28-36(48)22-18-14-9-7-11-15-19-31(3)57-43(53)41(51)45(29,55)59-39/h7-14,29-36,39-42,47-48,51-52,55-56H,15-28H2,1-6H3/b11-7-,12-8-,13-10+,14-9+/t29-,30-,31?,32?,33?,34?,35?,36?,39+,40+,41?,42?,45-,46-/m1/s1 |

InChI Key |

XQJJKTZLLUVWBB-RTPDCJFMSA-N |

Isomeric SMILES |

C[C@H]1[C@]2(O[C@H](C(C(=O)CC(CC/C=C/C=C\CCC(OC(=O)C([C@@]3(O[C@H](C(C(=O)CC(CC/C=C/C=C\CCC(OC(=O)C2O)C)O)C)CC[C@H]3C)O)O)C)O)C)CC1)O |

Canonical SMILES |

CC1CCC2C(C(=O)CC(CCC=CC=CCCC(OC(=O)C(C3(C(CCC(O3)C(C(=O)CC(CCC=CC=CCCC(OC(=O)C(C1(O2)O)O)C)O)C)C)O)O)C)O)C |

Synonyms |

tartrolon A |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Properties

Tartrolon A exhibits potent antibacterial activity against Gram-positive bacteria and has been investigated for its potential use as an antibiotic. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Case Study: Antibacterial Activity

A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including strains of Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing that this compound had lower MICs compared to traditional antibiotics.

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Listeria monocytogenes | 0.25 |

| Enterococcus faecalis | 1.0 |

These findings suggest that this compound could be a valuable candidate for developing new antibacterial therapies, especially against antibiotic-resistant strains.

Antiparasitic Activity

Recent research has highlighted the antiparasitic potential of tartrolon E, a derivative closely related to this compound. Tartrolon E has been shown to effectively combat apicomplexan parasites such as Cryptosporidium, which causes severe gastrointestinal infections.

Case Study: Efficacy Against Cryptosporidium

In vitro studies indicated that tartrolon E killed Cryptosporidium oocysts, with subsequent in vivo studies demonstrating its effectiveness in neonatal mice models.

| Test Subject | Result |

|---|---|

| Newborn Mice | 100% mortality reduction |

| In vitro (Oocyst) | 95% inhibition |

This suggests that tartrolon derivatives could be developed as novel treatments for parasitic infections, particularly in immunocompromised individuals who are at higher risk for severe disease.

Mechanisms of Resistance in Bacteria

Research has also focused on understanding how bacteria like Listeria monocytogenes develop resistance to tartrolon compounds. The identification of specific gene clusters responsible for this resistance can provide insights into bacterial adaptation mechanisms.

Case Study: Gene Cluster Analysis

A study analyzed the timABR operon in Listeria monocytogenes, which was found to be induced by tartrolon B (a related compound). This operon encodes components of an ATP-binding cassette (ABC) transporter involved in antibiotic resistance.

| Gene Cluster | Function |

|---|---|

| timABR | Antibiotic efflux |

| lmo1964-lmo1962 | Resistance mechanism |

Understanding these mechanisms may help in designing inhibitors that can prevent resistance development, thereby enhancing the efficacy of tartrolons as therapeutic agents.

Environmental Impact and Ecological Studies

Tartrolons have also been studied for their ecological roles, particularly their interactions with other microorganisms in soil environments. They may play a role in microbial competition and survival strategies among soil-dwelling bacteria.

Case Study: Ecological Interactions

Research involving soil samples revealed that tartrolons can influence the population dynamics of competing bacterial species. This highlights their potential as ecological regulators in natural environments.

Chemical Reactions Analysis

Boron Esterification to Form Tartrolon B

Tartrolon A serves as the non-boronated precursor to tartrolon B. The reaction occurs spontaneously in the presence of boron sources (e.g., borate ions from glassware or sodium tetraborate):

-

Mechanism : Four hydroxyl groups in this compound’s dimeric structure form a Boesken complex with boron, creating a stable borate ester .

-

Evidence : Fermentation in borosilicate glass flasks increases tartrolon B yield to 38.7 μg/mL, compared to 5.6 μg/mL for this compound .

Table 2: Boron-Dependent Production of Tartrolons

| Condition | This compound (μg/mL) | Tartrolon B (μg/mL) |

|---|---|---|

| Stainless steel bioreactor | 42 | 2 |

| Glass flask | 5.6 | 38.7 |

| Glass flask + Na₂B₄O₇ | 4.7 | 41.2 |

Biological Activity and Ionophore Behavior

This compound disrupts bacterial membranes by acting as a potassium ionophore, though less potently than tartrolon B :

-

Mechanism : Binds extracellular K⁺, facilitating its transport across cell membranes and disrupting ion gradients .

-

Resistance : ABC transporters (e.g., TimAB in Listeria monocytogenes) efflux this compound, reducing its intracellular accumulation .

Stability and Degradation

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tartrolon B

- Structure : Tartrolon B shares the 42-membered macrodiolide core with tartrolon A but incorporates a boron atom covalently bound to oxygen atoms within the macrocycle, forming a borate ester .

- Mechanism: Unlike this compound, tartrolon B acts as a potassium ionophore, causing potassium efflux and disrupting cellular homeostasis in L. monocytogenes. This ionophoric activity is suppressed by external potassium ions (250 mM KCl increases its MIC by 32-fold) .

- Resistance: The timABR operon in L. monocytogenes confers resistance to tartrolon B by encoding an ABC transporter that effluxes the compound. Deletion of timAB reduces resistance by 200-fold . This compound resistance is less dependent on this operon .

Boromycin

- Structure: Boromycin, another boron-containing macrocycle, shares structural homology with tartrolon B in its boron-binding region .

- Mechanism: Like tartrolon B, boromycin is a potassium ionophore, but it exhibits a stronger potassium-dependent MIC shift (200-fold increase with 250 mM KCl) .

Tartrolon D and E

- Structure : Tartrolon D, isolated from Streptomyces sp. MDG-04-17-069 and Teredinibacter turnerae, features a sodium adduct ([M+Na]+ m/z 843.451) and undergoes retro-heteroene fragmentation . Tartrolon E, a derivative from T. turnerae, has a methyl or hydroxyl modification at the R1 position .

- Activity: Tartrolon D shows cytotoxicity against human tumor cell lines (A549, HT29, MDA-MB-231) , while tartrolon E is a pan-apicomplexan inhibitor with sub-nanomolar efficacy against Plasmodium falciparum (EC50: 105 pM) and Cryptosporidium parvum .

Turnercyclamycins and Oxylipins

- Turnercyclamycins : Lipopeptides co-produced with tartrolons in T. turnerae; their biosynthesis is conserved across shipworm symbionts but distinct from tartrolons in targeting lipid membranes .

- Oxylipins : Linear fatty acid derivatives with biofilm-inhibitory activity, structurally and functionally unrelated to tartrolons .

Comparative Data Table

| Compound | Source | Key Structural Feature | Mechanism of Action | Antimicrobial Spectrum | Resistance Mechanism |

|---|---|---|---|---|---|

| This compound | Sorangium cellulosum | 42-membered diolide, 4 free -OH | Non-ionophoric; disrupts synthesis | Gram-positive bacteria | Partially timABR-independent |

| Tartrolon B | Sorangium cellulosum | Boron-containing diolide | K+ ionophore; K+ efflux | Gram-positive bacteria | timABR-dependent efflux |

| Boromycin | Streptomyces spp. | Boron-containing macrocycle | K+ ionophore; stronger K+ dependency | Gram-positive bacteria, mycobacteria | Unknown; distinct from tartrolons |

| Tartrolon D | Streptomyces sp., T. turnerae | Sodium adduct ([M+Na]+ m/z 843.45) | Cytotoxic via unknown targets | Human tumor cells, Gram-positive bacteria | Not characterized |

| Tartrolon E | T. turnerae | Methyl/hydroxyl modifications | Apicomplexan protein inhibition | Plasmodium, Cryptosporidium | No known resistance in parasites |

Key Research Findings

Ionophoric Specificity: Tartrolon B and boromycin share potassium ionophoric activity, but tartrolon B’s effects are more sensitive to timABR-mediated resistance .

Antiparasitic Innovation: Tartrolon E is the first compound with pan-apicomplexan activity, effective at picomolar concentrations and active in murine cryptosporidiosis models .

Structural-Activity Relationships: The boron atom in tartrolon B and boromycin is critical for ionophoric function, while hydroxylation in tartrolon D/E correlates with antiparasitic activity .

Ecological Role : In shipworms, tartrolons are proposed to regulate symbiont communities and protect hosts from pathogens .

Preparation Methods

Strain Selection and Isolation

The discovery of tartrolon A traces back to Sorangium cellulosum strain So ce 678, isolated from a soil sample near Braunschweig, Germany. This strain’s ability to produce tartrolons under controlled fermentation conditions remains central to this compound preparation. Notably, the absence of boron in the culture medium directs biosynthesis toward this compound instead of tartrolon B.

Fermentation Medium Composition

The culture medium for this compound production comprises:

-

Carbon sources : Potato starch (1.0% w/v) and glucose (0.5% w/v)

-

Nitrogen sources : Yeast extract (0.3% w/v) and defatted soya meal (0.2% w/v)

-

Salts : MgSO₄·7H₂O (0.1% w/v), CaCl₂·2H₂O (0.02% w/v), and Na-Fe(III)-EDTA (0.005% w/v)

The inclusion of the adsorber resin XAD-16 (2% w/v) during fermentation enhances yield by binding this compound extracellularly, preventing feedback inhibition.

Bioreactor Parameters

Scale-up to bioreactor cultivation involves:

-

Aeration : 0.15 m³ air per hour

-

Agitation : 150 RPM

-

Temperature : 30°C

-

Inoculum : 5% (v/v) from a pre-culture grown in Erlenmeyer flasks

Under these conditions, this compound titers reach maximal levels after 72–96 hours. Avoiding borosilicate glassware is critical, as boron leaching from glass promotes tartrolon B formation.

Boron Exclusion as a Biosynthetic Directive

Role of Boron in Tartrolon Variants

This compound and B share identical macrolide skeletons but differ in the presence of a boron atom esterified to two diol groups in tartrolon B. Sodium tetraborate supplementation or boron-contaminated equipment shifts production toward tartrolon B, necessitating strict boron exclusion for this compound synthesis.

Analytical Validation of Boron-Free Conditions

Inductively coupled plasma mass spectrometry (ICP-MS) is employed to verify boron levels below 0.01 ppm in culture media. Concurrently, high-resolution mass spectrometry (HR-MS) confirms the absence of boron adducts ([M + B]⁺) in this compound extracts.

Extraction and Purification Protocols

Resin-Based Extraction

Post-fermentation, XAD-16 resin is separated from the broth via filtration and washed with deionized water. This compound is eluted using methanol:ethyl acetate (1:1 v/v), yielding a crude extract enriched in macrolides.

Chromatographic Refinement

Purification involves:

-

Size-exclusion chromatography (Sephadex LH-20) to remove pigments and salts.

-

Reverse-phase HPLC (C18 column, acetonitrile:water gradient) to isolate this compound.

Final purity (>95%) is assessed via LC-MS and ¹H NMR, with this compound identified by its characteristic olefinic protons (δ 5.2–5.6 ppm) and absence of boron-associated peaks.

Biosynthetic Pathway and Genetic Insights

Polyketide Synthase (PKS) Architecture

Though the this compound gene cluster in Sorangium cellulosum remains uncharacterized, parallels exist with the trt cluster of Teredinibacter turnerae, which produces tartrolons D and E. The trt cluster spans ~50 kb and encodes:

-

Modular PKS enzymes (TrtD-F) with trans-acyltransferase domains

-

Thioesterases (TrtH) for chain release

This compound likely arises from a similar PKS pathway lacking boron incorporation machinery.

Regulatory Elements

In T. turnerae, boron availability upregulates trt gene expression, promoting tartrolon E (boronated) synthesis. By analogy, S. cellulosum may repress boron-dependent genes under this compound-favoring conditions, though this requires experimental validation.

Synthetic Approaches and Challenges

Chemical Synthesis Feasibility

No total synthesis of this compound has been reported. However, methodologies for tartrolon B’s C1–C21 framework—such as silicon-tethered ring-closing metathesis (RCM)—highlight potential routes. Key challenges include:

Yield Optimization Strategies

Media Engineering

Substituting potato starch with xylose (1% w/v) enhances tartrolon production in T. turnerae. Similar optimization in S. cellulosum could improve this compound yields.

Genetic Engineering Prospects

Heterologous expression of the putative this compound PKS cluster in E. coli or Streptomyces hosts—a strategy used for tartrolon D/E—could bypass S. cellulosum’s slow growth and complex media requirements.

Analytical and Quality Control Metrics

| Parameter | Method | Specification for this compound |

|---|---|---|

| Purity | HPLC-UV (220 nm) | ≥95% area |

| Boron content | ICP-MS | ≤0.1 ppm |

| Specific rotation | Polarimetry | [α]²⁵D = -12.5° (c 1.0, MeOH) |

| Major MS adduct | HR-MS (ESI+) | m/z 879.4521 [M + H]⁺ |

Industrial-Scale Production Considerations

Fermentation Economics

Current this compound yields from S. cellulosum are ~50 mg/L. Scaling to 1,000-L bioreactors requires:

-

Cost-effective carbon sources : Replacement of potato starch with agricultural waste (e.g., lignocellulose)

-

Continuous resin extraction : Integrated XAD-16 columns for in situ product removal

Q & A

Q. What methodologies are used to predict and validate the structure of tartrolon A?

this compound’s macrocyclic structure is predicted using bioinformatics tools such as TransATor, which analyzes trans-acyltransferase (trans-AT) polyketide synthase (PKS) gene clusters in bacterial genomes. For validation, researchers culture source bacteria (e.g., Gynuella sunhinyii), perform fermentation, and isolate compounds via chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How are this compound’s antibacterial properties initially assessed?

Initial antibacterial activity is tested using agar diffusion assays and broth microdilution to determine minimum inhibitory concentrations (MICs). For example, this compound inhibits Staphylococcus aureus and Bacillus subtilis at MICs ranging from 0.7–8 µg/ml, with validation via growth curves and toxicity profiling (e.g., hemolysis assays) .

Q. What experimental designs are used to confirm this compound’s biosynthetic origin?

Gene knockout studies and heterologous expression in model organisms (e.g., E. coli or B. subtilis) are employed. For instance, the timAB operon in Listeria monocytogenes is cloned into B. subtilis to confirm its role in tartrolon resistance, followed by MIC comparisons between wild-type and transgenic strains .

Advanced Research Questions

Q. How do bacterial resistance mechanisms against this compound evolve, and what genetic markers indicate resistance?

Resistance in Listeria is mediated by the timABR operon, encoding an ABC transporter (TimAB) and a TetR-type regulator (TimR). Electrophoretic mobility shift assays (EMSAs) show TimR binds the PtimABR promoter, with tartrolon B (but not A or boromycin) disrupting this interaction, derepressing transporter expression. Genomic analysis reveals timABR truncations in sensitive species (e.g., L. grayi) .

Q. What contradictory data exist regarding this compound’s resistance mechanisms across bacterial clades?

Despite lacking timABR, Mesolisteria species (e.g., L. aquatica) exhibit higher tartrolon B resistance than L. monocytogenes, suggesting alternative mechanisms such as membrane modification or efflux pumps. Comparative proteomics and transcriptomics are recommended to identify non-canonical resistance factors .

Q. How does this compound’s bioactivity compare to structurally related compounds like boromycin?

this compound and boromycin share macrocyclic scaffolds but differ in boron coordination and hydroxylation. Unlike boromycin, this compound does not induce potassium-sensitive cytotoxicity in L. monocytogenes. Broth dilution assays under varying KCl concentrations (e.g., 250 mM) reveal tartrolon B’s potassium-dependent activity, a trait absent in boromycin .

Q. What strategies are effective in overcoming tartrolon resistance in pathogenic bacteria?

Combinatorial therapy with membrane disruptors (e.g., polymyxin B) or efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) enhances tartrolon efficacy. In B. subtilis, xylose-induced overexpression of timAB increases MICs tenfold, suggesting transporter inhibition as a viable strategy .

Methodological Guidelines

- Data Contradiction Analysis : When resistance phenotypes conflict with genomic data (e.g., Mesolisteria), use phylogenomic comparisons and functional complementation assays to identify compensatory mutations or horizontal gene transfer events .

- Quantitative Resistance Profiling : Report MICs as averages of ≥3 biological replicates with Bonferroni-Holm corrected t-tests to address variability in broth dilution assays .

- Structural-Activity Relationship (SAR) Studies : Pair LC-HRMS purity checks (e.g., for this compound/B) with in-silico docking simulations to map macrocycle interactions with bacterial targets like DNA gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.